molecular formula C14H11BrO2 B12118102 [1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester CAS No. 89900-97-0

[1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester

Cat. No.: B12118102
CAS No.: 89900-97-0
M. Wt: 291.14 g/mol
InChI Key: YXYVNJLUPWQVPI-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester is an organic compound with the molecular formula C14H11BrO2 It is a derivative of biphenyl, where a carboxylic acid group is attached to one phenyl ring and a bromine atom is attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an ether or alcohol medium.

Major Products Formed

    Substitution: Formation of various substituted biphenyl derivatives.

    Oxidation: Formation of [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-.

    Reduction: Formation of [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential biological activities. It may be used in the development of new pharmaceuticals or as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industry

In the industrial sector, [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the manufacture of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [1,1’-Biphenyl]-4-carboxylic acid, 2’-chloro-, methyl ester
  • [1,1’-Biphenyl]-4-carboxylic acid, 2’-fluoro-, methyl ester
  • [1,1’-Biphenyl]-4-carboxylic acid, 2’-iodo-, methyl ester

Uniqueness

Compared to its analogs, [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate for various chemical transformations. Additionally, the bromine atom’s size and electronegativity influence the compound’s physical and chemical properties, making it distinct from its halogenated counterparts.

Properties

CAS No.

89900-97-0

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

methyl 4-(2-bromophenyl)benzoate

InChI

InChI=1S/C14H11BrO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,1H3

InChI Key

YXYVNJLUPWQVPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Br

Origin of Product

United States

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